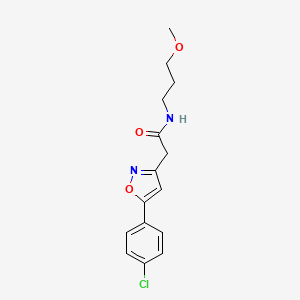

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide

説明

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide is a synthetic acetamide derivative featuring an isoxazole ring substituted with a 4-chlorophenyl group and an N-linked 3-methoxypropyl chain. Isoxazole rings are commonly associated with antimicrobial, anti-inflammatory, or kinase-inhibitory properties, while the 3-methoxypropyl substituent may enhance solubility compared to more hydrophobic analogs.

特性

IUPAC Name |

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3/c1-20-8-2-7-17-15(19)10-13-9-14(21-18-13)11-3-5-12(16)6-4-11/h3-6,9H,2,7-8,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDVQMSJAMLYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide typically involves multiple steps, starting with the formation of the isoxazole ring. One common approach is the cyclization of a hydroxylamine derivative with a chlorophenyl-substituted aldehyde or ketone under acidic conditions. The resulting isoxazole intermediate is then reacted with 3-methoxypropylamine to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help improve yield and reduce by-products.

化学反応の分析

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The chlorophenyl group can be oxidized to form a chlorophenol derivative.

Reduction: : The isoxazole ring can be reduced to form an isoxazolidine derivative.

Substitution: : The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Chlorophenol derivatives.

Reduction: : Isoxazolidine derivatives.

Substitution: : Amides or other substituted acetamides.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its isoxazole ring makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural similarity to other biologically active compounds makes it a useful tool in drug discovery.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new treatments for various diseases.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

作用機序

The mechanism by which 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide exerts its effects involves binding to specific molecular targets. The isoxazole ring and chlorophenyl group can interact with enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparative Analysis with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Key Structural and Functional Insights

Isoxazole vs. Sulfonamide/Sulfamoyl Groups :

- The target compound’s isoxazole ring contrasts with sulfonamide/sulfamoyl groups in and . Isoxazoles often enhance metabolic stability and target selectivity in antimicrobial agents, while sulfonamides are classic antibacterial scaffolds .

Substituent Effects on Solubility and Bioavailability: The 3-methoxypropyl chain in the target compound likely improves aqueous solubility compared to hydrophobic groups like isopropylphenoxy or dichlorophenyl . This may influence oral bioavailability or tissue penetration.

However, its absence in and suggests divergent therapeutic targets.

Fluorinated and Radiolabeled Analogs: Fluorinated acetamides like [18F]EF5 demonstrate the versatility of acetamide derivatives in diagnostics, though the target compound lacks such modifications.

生物活性

The compound 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide is a member of the isoxazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide can be represented as follows:

- Molecular Formula : C16H18ClN3O2

- IUPAC Name : 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : This is generally achieved through a cycloaddition reaction involving appropriate precursors.

- Introduction of Substituents : The 4-chlorophenyl group is introduced via electrophilic aromatic substitution, while the methoxypropyl group is attached through amide bond formation.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The biological activity of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(3-methoxypropyl)acetamide can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase enzymes, which play a critical role in inflammation pathways.

- Receptor Modulation : It interacts with neurotransmitter receptors, influencing neuronal signaling and potentially offering neuroprotective effects.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anticancer Activity

A study evaluated the anticancer properties of various isoxazole derivatives, including those similar to our compound. The findings indicated that compounds with similar structures could direct tumor cells toward apoptotic pathways, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties

Research has indicated that derivatives of isoxazole can exhibit significant anti-inflammatory effects. The mechanism involves inhibition of key inflammatory mediators, making these compounds valuable in treating inflammatory diseases .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。